2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a hydroxymethyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Substituents: The fluorine and methyl groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and a suitable base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(5-Fluoro-2-methylphenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the polymerization of tubulin, leading to mitotic arrest and apoptosis in cancer cells . This compound also interacts with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-5-methoxyphenyl)imidazole-5-methanol: Similar in structure but with a methoxy group instead of a methyl group.
2-(5-Fluoro-2-hydroxyphenyl)imidazole-5-methanol: Similar in structure but with a hydroxyl group instead of a methyl group.
Uniqueness
2-(5-Fluoro-2-methylphenyl)imidazole-5-methanol is unique due to the specific combination of substituents on the phenyl and imidazole rings
Properties
Molecular Formula |
C11H11FN2O |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
[2-(5-fluoro-2-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-7-2-3-8(12)4-10(7)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
InChI Key |
SWUYXFYBAPKRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.